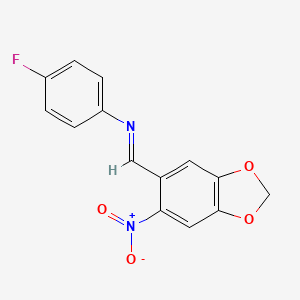
4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline is an organic compound that features a fluorine atom, a methylenedioxy group, and a nitrobenzylidene moiety
Métodos De Preparación
The synthesis of 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline typically involves the condensation of 4-fluoroaniline with 4,5-(methylenedioxy)-2-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylenedioxy group may also contribute to its activity by stabilizing the compound or enhancing its binding affinity to targets.
Comparación Con Compuestos Similares
Similar compounds include:
4-Fluoroaniline: A simpler analog with a fluorine atom and an amino group.
2-Fluoro-4-methylaniline: Another fluorinated aniline derivative with a methyl group.
Compared to these compounds, 4-Fluoro-N-(4,5-(methylenedioxy)-2-nitrobenzylidene)aniline is unique due to the presence of the methylenedioxy and nitrobenzylidene groups, which may impart distinct chemical and biological properties.
Propiedades
Número CAS |
198879-87-7 |
|---|---|
Fórmula molecular |
C14H9FN2O4 |
Peso molecular |
288.23 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H9FN2O4/c15-10-1-3-11(4-2-10)16-7-9-5-13-14(21-8-20-13)6-12(9)17(18)19/h1-7H,8H2 |
Clave InChI |
CKUWGMVUVUBUDZ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


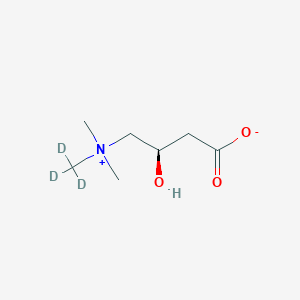

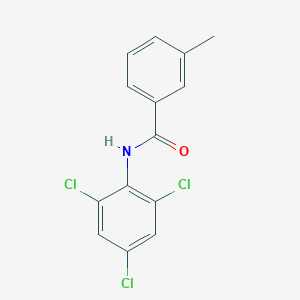
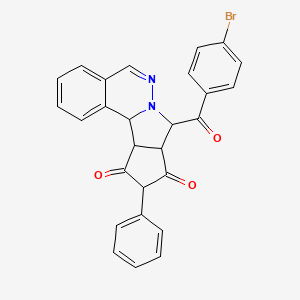
![N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
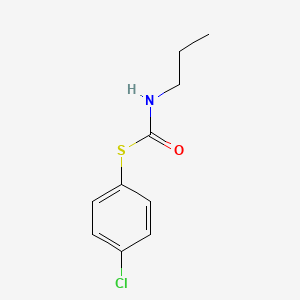
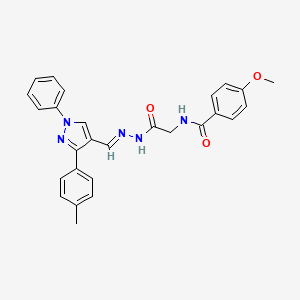
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
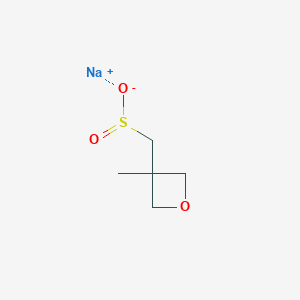

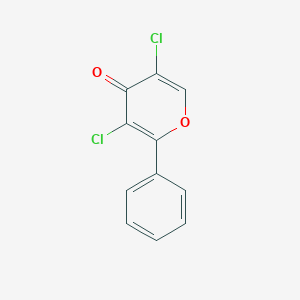
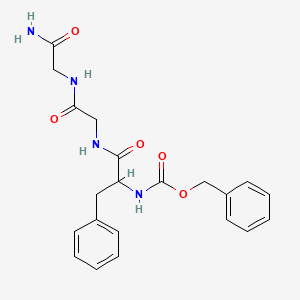
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
